molecular formula C25H32Cl2N2O4 B12808712 Phenol, 4,4'-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- CAS No. 6958-72-1

Phenol, 4,4'-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)-

Cat. No.: B12808712
CAS No.: 6958-72-1
M. Wt: 495.4 g/mol
InChI Key: KRZKRRFOZXOLDQ-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of phenol groups, chlorinated aromatic rings, and morpholinylmethyl substituents, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- typically involves multi-step organic reactions. The initial step often includes the chlorination of phenol derivatives, followed by the introduction of morpholinylmethyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, helps in achieving the desired product quality. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The chlorinated aromatic rings are susceptible to nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism by which Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, while the chlorinated aromatic rings and morpholinylmethyl groups contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4,4’-(1-methylethylidene)bis-
  • Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane
  • Phenol, 4,4’-(1-methylethylidene)bis-, 1,1’-bis(4-aminobenzoate)

Uniqueness

Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- is unique due to the presence of morpholinylmethyl groups, which enhance its reactivity and potential applications. The combination of phenol, chlorinated aromatic rings, and morpholinylmethyl substituents provides a distinct chemical profile that sets it apart from other similar compounds.

Properties

CAS No.

6958-72-1

Molecular Formula

C25H32Cl2N2O4

Molecular Weight

495.4 g/mol

IUPAC Name

2-chloro-4-[2-[3-chloro-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]propan-2-yl]-6-(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C25H32Cl2N2O4/c1-25(2,19-11-17(23(30)21(26)13-19)15-28-3-7-32-8-4-28)20-12-18(24(31)22(27)14-20)16-29-5-9-33-10-6-29/h11-14,30-31H,3-10,15-16H2,1-2H3

InChI Key

KRZKRRFOZXOLDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Cl)O)CN2CCOCC2)C3=CC(=C(C(=C3)Cl)O)CN4CCOCC4

Origin of Product

United States

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